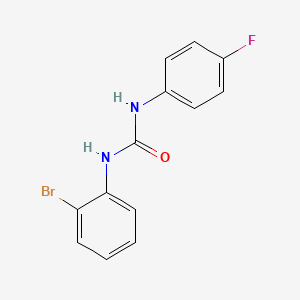

1-(2-Bromophenyl)-3-(4-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOCHXLDMUBEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromophenyl 3 4 Fluorophenyl Urea

Established Synthetic Pathways to Diarylurea Derivatives

The creation of the urea (B33335) linkage in molecules like 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea can be achieved through several well-documented conventional methods.

The most traditional and widely employed method for synthesizing unsymmetrical diarylureas is the reaction between an aryl amine and an aryl isocyanate. nih.govnih.govacs.org For the target compound, this would involve one of two equivalent pathways: the reaction of 2-bromoaniline (B46623) with 4-fluorophenyl isocyanate or the reaction of 4-fluoroaniline (B128567) with 2-bromophenyl isocyanate. This reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com

Other established methods include the reaction of amines with carbamates, such as phenyl or isopropenyl carbamates, which can also produce urea compounds. commonorganicchemistry.comresearchgate.net The cyanate (B1221674) method, involving the reaction of an arylamine hydrochloride with potassium cyanate, is another classic route to arylureas. orgsyn.org

Table 1: Overview of Conventional Urea Linkage Formation Strategies

| Method | Reactants | Key Features | Citations |

|---|---|---|---|

| Isocyanate-Amine Coupling | Aryl Amine + Aryl Isocyanate | Direct, high-yielding, and commonly used. No base required. | nih.govacs.orgcommonorganicchemistry.com |

| Phosgene (B1210022) Equivalents | Aryl Amine + Triphosgene (B27547)/CDI | In situ generation of isocyanate. Avoids handling toxic phosgene gas. | nih.govcommonorganicchemistry.commdpi.com |

| Carbamate (B1207046) Reaction | Aryl Amine + Aryl Carbamate | Isopropenyl carbamates react irreversibly and cleanly. | commonorganicchemistry.comresearchgate.net |

Modern synthetic chemistry has focused on developing more efficient and versatile catalytic systems for C-N bond formation. For diarylurea synthesis, palladium-catalyzed cross-coupling reactions represent a significant advancement. nih.gov A general method for creating unsymmetrical diarylureas involves a two-pot strategy with two sequential Pd-catalyzed C-N cross-coupling reactions. nih.gov This approach allows for the arylation of a protected urea, followed by deprotection and a second arylation, offering great flexibility in the synthesis of complex diarylureas. nih.gov

Catalytic systems for these transformations often employ biarylphosphine ligands in conjunction with a palladium source. For the coupling of benzylurea (B1666796) with aryl chlorides, a catalyst based on the ligand L1 (a biarylphosphine) with Cs₂CO₃ as the base in THF was found to be highly efficient, giving yields up to 99%. nih.gov

Alternative, greener approaches aim to use carbon dioxide (CO₂) as a direct C1 source for the carbonyl group. Research has shown that metal salts of oxalates, such as Y₂(C₂O₄)₃, can effectively catalyze the synthesis of N,N'-dialkylureas from CO₂ and amines. acs.org While demonstrated for aliphatic amines, this principle represents a novel catalytic direction that could be adapted for diarylurea synthesis. acs.org Another innovative strategy involves the use of isocyanate surrogates, such as 3-substituted dioxazolones, which provide a safer and more environmentally friendly route to isocyanates and subsequently to unsymmetrical diarylureas. tandfonline.com

Table 2: Comparison of Novel Reagents and Catalytic Systems

| System | Reagents/Catalyst | Description | Advantages | Citations |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Aryl Halide, Protected Urea / Pd catalyst + Ligand (e.g., L1) | Sequential C-N bond formation via cross-coupling. | High generality and efficiency for unsymmetrical ureas. | nih.gov |

| Carbon Dioxide Carbonylation | Amine, CO₂ / Metal Oxalate (e.g., Y₂(C₂O₄)₃) | Utilizes CO₂ as a renewable C1 feedstock. | Green and sustainable approach. | acs.org |

| Isocyanate Surrogates | Amine + Dioxazolone | Dioxazolones act as stable, safe precursors to isocyanates. | Avoids toxic isocyanates and phosgene; eco-friendly. | tandfonline.com |

Advanced Synthetic Approaches and Reaction Optimization for this compound

Optimizing the synthesis of this compound involves considerations of efficiency, environmental impact, and scalability.

The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. snu.ac.krmdpi.com In the context of diarylurea synthesis, this primarily involves moving away from hazardous reagents like phosgene and minimizing waste. nih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Safer Reagents : Replacing phosgene with equivalents like triphosgene or CDI is a step toward safer processes. nih.gov The use of dioxazolones as isocyanate surrogates further enhances safety and sustainability. tandfonline.com

Atom Economy : One-pot sequential reactions improve atom economy by reducing the number of isolation and purification steps, which minimizes solvent use and waste generation. nih.gov

Catalysis : Catalytic methods, such as palladium-catalyzed cross-coupling, are inherently greener than stoichiometric reactions as they reduce waste. nih.gov

Alternative Energy Sources : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comslideshare.net

Renewable Feedstocks : The direct use of CO₂ as a carbonyl source represents an ideal green chemistry approach, transforming a waste product into a valuable chemical feedstock. acs.org

For practical applications, synthetic protocols must be high-yielding and scalable. One-pot sequential reaction strategies have been developed for diarylurea synthesis that offer yields approaching 100%. nih.gov These methods often involve simple reaction setups at room temperature and eliminate the need for complex work-up or purification procedures, making them highly advantageous for large-scale production. nih.gov

For example, a facile one-pot method involves reacting an isocyanate derivative with a diamine, followed by the addition of an acyl chloride to the same reaction mixture to afford the desired product in quantitative yields. nih.gov Such short synthetic pathways minimize energy and resource utilization. nih.gov The feasibility of scaling up novel methods has also been demonstrated, for instance, through the gram-scale preparation of the anti-cancer drug sorafenib (B1663141) using a green protocol involving isocyanate surrogates. tandfonline.com

Derivatization Strategies for Structural Modification of this compound

The structure of this compound serves as a versatile scaffold for further chemical modification. Derivatization is often pursued to conduct structure-activity relationship (SAR) studies, aiming to optimize the compound's properties for various applications, particularly in drug discovery. nih.gov

The key sites for derivatization on the this compound molecule are the two aromatic rings.

Modification of the 2-Bromophenyl Ring : The bromine atom is a particularly useful functional handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse array of substituents, including alkyl, aryl, heteroaryl, and amino groups, at the 2-position.

Modification of the 4-Fluorophenyl Ring : While the fluorine atom is less reactive towards substitution than bromine, it can influence the electronic properties of the ring. Analogs can be synthesized by starting with different substituted anilines or isocyanates to introduce various electron-donating or electron-withdrawing groups at different positions on this ring. nih.gov

Modification of the Urea Linker : The N-H protons of the urea moiety are crucial for hydrogen bonding interactions in many biological contexts. mdpi.com While N-alkylation is possible, it can disrupt these key interactions and is often less explored in SAR studies where the urea's hydrogen-bonding capacity is paramount. nih.gov

The design of diarylurea derivatives often involves introducing various heterocyclic structures, such as pyridine, quinoline, or isoxazole, to one of the aryl rings to explore new binding interactions with biological targets. nih.govnih.gov

Table 3: Potential Derivatization Strategies for this compound

| Modification Site | Reaction Type | Potential New Groups | Purpose |

|---|---|---|---|

| C2 of Bromophenyl ring | Suzuki Coupling | Aryl, Heteroaryl | Explore steric and electronic effects on activity. |

| C2 of Bromophenyl ring | Sonogashira Coupling | Alkynyl | Introduce rigid linkers or new functionalities. |

| C2 of Bromophenyl ring | Buchwald-Hartwig Amination | Primary/Secondary Amines | Introduce hydrogen bond donors/acceptors. |

| Phenyl Rings | Synthesis of Analogues | -CH₃, -OCH₃, -CF₃, -Cl | Modulate lipophilicity and electronic properties. nih.gov |

Advanced Structural Analysis and Conformational Studies of 1 2 Bromophenyl 3 4 Fluorophenyl Urea

Single-Crystal X-Ray Diffraction Analysis of 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. Although a specific crystallographic study for this compound has not been reported, the analysis of analogous structures provides a strong basis for predicting its solid-state conformation and intermolecular interactions.

The conformation of N,N'-diaryl ureas is largely defined by the torsion angles around the N-C and C-N bonds of the urea (B33335) bridge and the N-aryl bonds. In the solid state, N,N'-diaryl ureas typically adopt a trans-cis or trans-trans conformation of the urea N-H bonds relative to the carbonyl group. The planarity of the urea moiety is a common feature, though the phenyl rings are often twisted out of this plane to minimize steric hindrance.

Based on studies of similar halogenated diaryl ureas, the expected torsion angles for this compound are summarized in the following table. These values are illustrative and represent typical ranges observed for this class of compounds.

Table 1: Predicted Torsion Angles for this compound in the Solid State

| Torsion Angle | Atoms Involved | Predicted Value (°) | Rationale |

|---|---|---|---|

| τ1 (C-N-C-N) | Aryl-N-C(O)-N | ~180° | Commonly observed trans conformation in diaryl ureas. |

| τ2 (N-C-N-C) | C(O)-N-Aryl | 0° or 180° | Depends on the cis or trans arrangement of the second N-H bond. |

| τ3 (C-C-N-C) | (Br)Ph-N-C(O) | 40-70° | Steric hindrance from the ortho-bromo substituent forces the ring out of the urea plane. nih.gov |

| τ4 (C-C-N-C) | (F)Ph-N-C(O) | 20-50° | Less steric hindrance from the para-fluoro substituent allows for a smaller twist. |

The crystal packing of N,N'-diaryl ureas is predominantly governed by intermolecular N-H···O=C hydrogen bonds. A common and highly stable supramolecular motif is the one-dimensional "urea tape" or α-network, where molecules are linked into chains through bifurcated N-H···O hydrogen bonds. acs.orgscispace.com However, the presence of electron-withdrawing groups on the aryl rings can weaken the hydrogen bond accepting ability of the urea carbonyl oxygen, potentially leading to alternative hydrogen bonding patterns. acs.orgresearchgate.net

Beyond the primary N-H···O hydrogen bonds, other weaker interactions are expected to play a significant role in the supramolecular assembly. These include:

C-H···O and C-H···F interactions: The aromatic C-H groups and the C-H groups of the urea moiety can act as weak hydrogen bond donors to the urea oxygen and the fluorine atom.

Halogen bonding: The bromine and fluorine atoms can participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophilic sites on neighboring molecules.

π-π stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these various interactions would result in a complex three-dimensional supramolecular architecture. The specific arrangement of molecules would be a delicate balance between the strong, directional N-H···O hydrogen bonds and the weaker, more diffuse interactions.

Table 2: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (urea) | O=C (urea) | Primary motif, likely forming urea tapes. acs.orgscispace.com |

| Weak Hydrogen Bond | C-H (aryl) | O=C (urea), F (aryl) | Directional interactions contributing to the overall stability. |

| Halogen Bond | C-Br, C-F | O=C (urea), N (urea), π-system (aryl) | Directional interactions that can influence the packing arrangement. |

| π-π Stacking | Aryl rings | Aryl rings | Non-directional interactions that contribute to lattice energy. |

Solution-State Conformational Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. While solid-state structures are static, molecules in solution often exist as an equilibrium of different conformers.

Advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering insights into the preferred solution-state conformation. For this compound, these experiments could reveal the relative orientation of the two phenyl rings and their proximity to the N-H protons of the urea bridge.

In many N,N'-diaryl ureas, a trans-trans conformation is favored in solution. nih.gov Theoretical and spectroscopic analyses of N,N'-diphenylurea and its derivatives have shown that the conformational landscape is highly dependent on the substitution pattern and the surrounding environment. nih.gov The presence of bulky ortho-substituents, as in the case of the 2-bromophenyl group, can influence the rotational barriers around the N-aryl bond.

Intermolecular interactions in solution can also be probed by NMR. Concentration-dependent chemical shift changes of the N-H protons can indicate the formation of hydrogen-bonded aggregates. The extent of aggregation and the strength of the hydrogen bonds would be influenced by the solvent's hydrogen bonding capacity.

The conformation of flexible molecules like this compound can be significantly influenced by the solvent. manchester.ac.uknih.gov Solvents with different polarities and hydrogen-bonding capabilities can stabilize different conformers. For instance, in a non-polar, aprotic solvent, intramolecular hydrogen bonds (if sterically feasible) or intermolecular self-association via N-H···O hydrogen bonds would be favored. In a polar, protic solvent, the solvent molecules would compete for hydrogen bonding with the urea N-H and C=O groups, potentially disrupting self-association and favoring a more solvated, and possibly different, conformation.

A systematic study using a range of deuterated solvents (e.g., chloroform-d, acetone-d6, DMSO-d6) and monitoring the chemical shifts of the N-H and aromatic protons would provide valuable information on the solvent-solute interactions and their effect on the conformational equilibrium. For example, a significant downfield shift of the N-H proton signals in a hydrogen-bond accepting solvent like DMSO-d6 would be indicative of strong solute-solvent hydrogen bonding.

Vibrational Spectroscopy for Molecular Architecture and Hydrogen Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a sensitive probe of molecular structure and bonding. The vibrational frequencies of specific functional groups are characteristic and can be used to deduce information about conformation and intermolecular interactions. researchgate.netorientjchem.orgnih.gov

For this compound, the key vibrational modes of interest are the N-H stretching, C=O stretching (Amide I), and N-H bending coupled with C-N stretching (Amide II) vibrations of the urea moiety. The positions of these bands are highly sensitive to hydrogen bonding.

In the solid state, the N-H stretching vibrations are expected to appear as broad bands at lower frequencies (typically 3200-3400 cm⁻¹) compared to the free N-H stretch, indicative of their involvement in strong N-H···O hydrogen bonds. The C=O stretching vibration would also be red-shifted (lower frequency) due to hydrogen bonding. In a dilute solution of a non-polar solvent, where intermolecular hydrogen bonds are minimized, these bands would shift to higher frequencies.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (Solid State) | Expected Frequency Range (Dilute Solution) | Comments |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | 3400 - 3500 | Broadening and red-shift in the solid state indicate strong hydrogen bonding. |

| C=O Stretch (Amide I) | 1620 - 1660 | 1680 - 1720 | Red-shift due to hydrogen bonding with the carbonyl oxygen. |

| N-H Bend / C-N Stretch (Amide II) | 1580 - 1620 | 1500 - 1550 | Sensitive to the conformation of the urea bridge. |

| C-Br Stretch | 500 - 600 | 500 - 600 | Characteristic of the bromophenyl group. |

| C-F Stretch | 1200 - 1250 | 1200 - 1250 | Characteristic of the fluorophenyl group. |

Computational and Theoretical Investigations of 1 2 Bromophenyl 3 4 Fluorophenyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its electronic distribution and reactivity, without the need for empirical data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry, molecular orbital energies, and charge distribution. ajchem-a.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.com For similar aromatic compounds, the HOMO-LUMO energy gap has been calculated to be around 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. dergipark.org.tr For urea (B33335) derivatives, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a likely site for hydrogen bonding interactions. researchgate.netnih.gov

The distribution of Mulliken atomic charges provides a quantitative measure of the partial charge on each atom in the molecule, further clarifying the electronic environment.

Table 1: Representative DFT-Calculated Electronic Properties for Diaryl Urea Analogs

| Property | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 4-5 D | Polarity and intermolecular interactions |

Note: The values presented are representative for structurally similar diaryl urea compounds and may vary for this compound.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly performed.

A strong correlation between the calculated and experimental vibrational frequencies is generally observed, although the calculated values are often scaled to correct for anharmonicity and other systematic errors. ajchem-a.com Similarly, predicted NMR chemical shifts, after referencing to a standard, typically show good agreement with experimental spectra.

The UV-Vis absorption spectrum can be predicted by calculating the electronic transitions between molecular orbitals. For analogous compounds, a major absorption band in the UV region is often assigned to the π–π* transition. nih.gov The comparison between the theoretical and experimental spectra aids in the assignment of absorption bands and provides confidence in the accuracy of the calculated electronic structure.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time.

The behavior of a molecule in solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly useful for studying the solvation of this compound, especially in aqueous environments. These simulations can characterize the hydration shell, which is the layer of water molecules immediately surrounding the solute. researchgate.netnih.gov

Key aspects that can be investigated include the number of water molecules in the hydration shell, the strength and lifetime of hydrogen bonds between the urea moiety and water, and the orientation of water molecules around the solute. researchgate.netresearchgate.net The urea carbonyl oxygen is a primary hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. nih.govresearchgate.net Understanding the dynamics of the hydration shell is important as it can affect the molecule's solubility, stability, and availability for binding to a target. nih.gov

Molecular Docking and Binding Affinity Predictions with Potential Biological Macromolecules (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. dergipark.org.tr This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

For this compound, molecular docking studies can be performed to predict its binding mode and affinity with various biological targets, such as kinases or other enzymes implicated in disease. mdpi.comnih.gov The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses. The pose with the lowest binding energy is generally considered the most likely binding mode. nih.gov

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a theoretical estimate of the strength of the interaction between the ligand and the protein. nih.gov These predictions can guide the synthesis of new derivatives with improved potency. nih.govnih.gov It is important to note that these are theoretical predictions and require experimental validation.

Identification of Putative Binding Pockets and Interaction Motifs

In the absence of specific crystallographic data for this compound, the identification of its putative binding pockets and interaction motifs relies on computational docking simulations and comparative analysis with structurally similar diaryl urea compounds. Diaryl ureas are a versatile scaffold known to interact with a variety of biological targets, particularly protein kinases. The binding pockets for these molecules are typically hydrophobic cavities adjacent to a hinge region that can participate in hydrogen bonding.

The primary interaction motifs of this compound are dictated by its key structural features: the central urea group and the two flanking aromatic rings. The urea moiety is a critical hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). mdpi.com This allows it to form strong, directional hydrogen bonds that anchor the ligand within the active site of a target protein. mdpi.com

The aromatic rings—the 2-bromophenyl group and the 4-fluorophenyl group—are responsible for engaging in nonbonded π-interactions within hydrophobic sub-pockets of the binding site. mdpi.com These interactions can include π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, as well as XH-π interactions. The substituents on these rings (bromine and fluorine) further modulate these interactions. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction, while the electron-withdrawing nature of both halogen substituents influences the electronic distribution of the aromatic rings, affecting their stacking potential.

A summary of the potential interaction motifs for this compound is presented below.

| Molecular Moiety | Potential Interaction Type | Interacting Partner (in Protein) |

| Urea Group (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbones |

| Urea Group (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Amide backbones |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Bromine Atom | Halogen Bonding | Carbonyl oxygen, Electron-rich atoms |

| Fluorine Atom | Weak Hydrogen Bond Acceptor, Halogen Bonding | Amide groups, Polar hydrogens |

Mechanistic Insights from Ligand-Target Interfacial Interactions

The ligand-target interfacial interactions of this compound are central to understanding its mechanism of action at a molecular level. Computational studies on analogous urea-based inhibitors show that their binding is primarily driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic contacts. researchgate.net

The urea core acts as a rigid linker and a key anchoring point. It typically forms a bidentate hydrogen bond with a specific residue or backbone components of the target protein, such as the hinge region of a kinase. This dual hydrogen-bonding pattern, often involving an aspartate residue, is a common feature for diaryl urea inhibitors and is crucial for high-affinity binding. mdpi.com

Hydrophobic and Stacking Interactions : The 2-bromophenyl and 4-fluorophenyl rings are positioned to fit into hydrophobic pockets. The stability of the complex is enhanced by π-π stacking interactions with aromatic amino acid side chains. mdpi.com The orientation of these rings is critical for maximizing these favorable contacts.

Halogen Bonding : The bromine atom on the phenyl ring is a potential halogen bond donor. This can lead to a directional interaction with an electron-dense atom (like an oxygen or nitrogen) in the protein, further stabilizing the ligand-protein complex.

Conformational Preference : The flexibility around the C-N bonds allows the molecule to adopt a low-energy conformation, typically a trans,trans arrangement, which is preferred for fitting into the elongated binding sites often targeted by this class of compounds. nih.gov

These interactions collectively create a stable ligand-target complex. Mechanistically, the binding of the inhibitor occupies the active site, preventing the binding of the natural substrate or inducing a conformational change that renders the protein inactive.

| Interaction Type | Structural Component | Putative Interacting Residue(s) | Mechanistic Role |

| Hydrogen Bonding | Urea N-H and C=O | Asp, Glu, Gln, Asn, Backbone Amides/Carbonyls | Anchors the ligand in the active site. |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp | Enhances binding affinity through non-covalent orbital overlap. |

| Hydrophobic Effect | Phenyl rings | Ala, Val, Leu, Ile | Stabilizes the ligand in non-polar regions of the binding pocket. |

| Halogen Bonding | Bromine, Fluorine | Backbone Carbonyls, Ser, Thr | Provides additional directional stability and specificity. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Framework, Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling represent a theoretical, non-clinical framework for predicting the biological activity or physicochemical properties of a chemical compound based on its molecular structure. ddg-pharmfac.net These computational methods are essential in drug discovery for designing new compounds and prioritizing them for synthesis and testing. researchgate.net

For a compound like this compound, a QSAR model would be developed by first compiling a dataset of structurally similar diaryl urea derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.govnih.gov The core of QSAR modeling involves calculating a set of numerical values, known as molecular descriptors, for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure. researchgate.net

A mathematical model is then generated using statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, to establish a correlation between the descriptors and the observed activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, untested compounds, including novel derivatives of this compound.

The theoretical framework involves several key steps:

Data Set Selection : A curated set of analogous compounds with reliable activity data is chosen.

Descriptor Calculation : A wide range of descriptors are calculated for each molecule. For this specific compound, descriptors related to hydrophobicity, electronic effects of the halogen substituents, and molecular shape would be particularly important. nih.govrsc.org

Model Development : A statistically significant mathematical equation is derived that links a subset of the most relevant descriptors to the biological activity.

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

The insights from a QSAR model can guide the rational design of more potent analogs by indicating which structural features are positively or negatively correlated with activity. For example, a model might reveal that increased hydrophobicity or the presence of a halogen bond donor at a specific position enhances activity.

| Descriptor Class | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and size of the molecule. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Quantifies molecular branching and shape. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and how it fits into a binding pocket. |

| Electronic | Dipole Moment, Partial Charges, Hammett Constants | Describes the electronic distribution, influenced by the electronegative F and Br atoms. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. |

Mechanistic Investigations of 1 2 Bromophenyl 3 4 Fluorophenyl Urea in Biological Systems in Vitro Focus

Identification of Potential Molecular Targets and Affected Biological Pathways

To begin understanding the compound's mechanism, initial screening assays would be required. These could involve broad-based cell signaling pathway analysis or target-based screening against a panel of known enzymes and receptors. Without such foundational research, it is not possible to identify the specific biological pathways affected by 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Should initial screenings suggest enzymatic activity, further investigation in cell-free systems would be the next step.

Kinetic Analysis of Enzyme-Compound Interactions and Mechanism of Inhibition

Detailed kinetic studies are essential to characterize the nature of enzyme inhibition. These analyses would determine key parameters such as the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would provide a quantitative measure of the compound's potency and its mechanism of interaction with the enzyme's active or allosteric sites.

Biochemical Characterization of Target Engagement

Confirming that the compound directly interacts with its putative target enzyme is crucial. Techniques such as thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be employed to demonstrate direct binding and to characterize the thermodynamics of the interaction.

Receptor Binding Assays Using Isolated Receptors or Membranes (In Vitro)

If the compound is hypothesized to interact with a receptor, binding assays using isolated receptors or cell membranes expressing the target receptor are necessary.

Affinity and Selectivity Profiling

Radioligand binding assays or fluorescence-based assays would be used to determine the binding affinity (K_d or K_i) of this compound for its target receptor. A selectivity profile would be generated by testing the compound against a panel of related and unrelated receptors to assess its specificity.

Functional Assays for Agonist/Antagonist Properties (In Vitro)

To determine the functional consequence of receptor binding, in vitro functional assays are performed. These assays measure the downstream signaling events following receptor activation or blockade. For example, for a G-protein coupled receptor (GPCR), one might measure changes in intracellular cyclic AMP (cAMP) or calcium levels to classify the compound as an agonist, antagonist, or inverse agonist.

In the absence of specific research on this compound, the data tables and detailed findings requested for each section cannot be generated. Further experimental investigation is required to elucidate the biological and mechanistic properties of this particular chemical entity.

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the mechanistic investigations of the specific chemical compound this compound in biological systems, as outlined in the requested article structure.

The performed searches for information on its effects on non-human cell lines, including its subcellular localization, impact on mitochondrial function, specific protein-protein interactions, modulation of signaling pathways, and gene or proteomic analyses, did not yield any relevant results for this particular molecule. Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified sections and subsections as instructed.

Therefore, the article focusing solely on the mechanistic investigations of this compound in biological systems cannot be generated at this time due to the absence of foundational research data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Bromophenyl 3 4 Fluorophenyl Urea Derivatives

Rational Design and Synthesis of Analogs for SAR Elucidation

The design of novel analogs of 1-(2-bromophenyl)-3-(4-fluorophenyl)urea is often guided by a rational, fragment-based approach. nih.gov This strategy involves the systematic modification of distinct regions of a lead compound to probe the molecular interactions that govern its biological activity. In the context of diaryl ureas, these regions typically include the two aryl rings and the central urea (B33335) linker. nih.govnih.gov The objective is to synthesize a focused library of compounds where specific structural changes can be directly correlated with shifts in biological efficacy, thereby elucidating the SAR. nih.govnih.gov

The synthesis of these urea derivatives is generally straightforward and efficient. A common and facile method involves the reaction of a substituted phenyl isocyanate with a corresponding aniline (B41778) or amine in a suitable solvent like dichloromethane (B109758) or acetonitrile. nih.govnih.gov This reaction rapidly forms the characteristic urea linkage. For instance, a series of analogs can be quickly generated in parallel by reacting a single isocyanate with a variety of amines, or vice-versa. nih.gov Alternative synthetic strategies may employ reagents like triphosgene (B27547) or phenyl chloroformate to first generate an isocyanate or a carbamate (B1207046) intermediate in situ, which is then reacted with an amine to yield the final urea product. mdpi.com These synthetic routes allow for the creation of a diverse set of molecules necessary for comprehensive SAR studies. nih.govnih.gov

Systematic Variation of Substituents on the Aryl Rings and Urea Moiety

Systematic modification of the this compound scaffold is essential for mapping its SAR profile. These modifications are typically focused on three key areas: the "head" moiety (one phenyl ring), the "tail" moiety (the second phenyl ring), and the urea linker itself. nih.gov

Aryl Ring Modifications: The electronic and steric properties of the substituents on the phenyl rings play a critical role in modulating biological activity. Researchers systematically introduce a variety of functional groups at different positions (ortho, meta, para) to explore these effects.

Electron-Withdrawing Groups (EWGs): Halogens (Cl, F), nitro (NO₂), and trifluoromethyl (CF₃) groups are commonly evaluated. Their placement can significantly influence potency. nih.govnih.govesisresearch.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (OCH₃) or methyl (CH₃) are also incorporated to determine if electron density on the rings is favorable for activity. nih.govnih.gov

Hydrogen-Bonding Groups: Substituents capable of acting as hydrogen bond donors or acceptors (e.g., hydroxyl, amide groups) are tested to probe for specific interactions within a biological target's binding site. nih.govnih.gov

Urea Moiety and Linker Modifications: The central urea group and any associated linkers are also targets for modification. These changes can affect the molecule's conformation, flexibility, and hydrogen-bonding capacity.

Linker Elongation/Flexibility: In analogs where an alkyl chain connects one of the aryl rings to the urea nitrogen, varying the length of this chain can impact activity. nih.gov The flexibility of this linker can also be constrained by incorporating it into a cyclic structure, such as a cyclic urea, to lock the molecule into a specific conformation. nih.gov

Urea Substitution: The nitrogen atoms of the urea can be substituted. For example, adding a sulfonyl group can significantly alter the compound's electronic profile and biological properties. researchgate.net The replacement of the urea oxygen with sulfur to form a thiourea (B124793) is another common modification to assess the importance of the hydrogen bond acceptor. researchgate.net

Correlation of Structural Modifications with Observed In Vitro Biological Activities

The synthesized analogs undergo in vitro testing to quantify their biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀) against specific cell lines or enzymes. The resulting data allows for a direct correlation between structural changes and potency. nih.govnih.gov

In a study focusing on analogs of a hit diaryl urea compound, modifications to the "head" mono-phenyl moiety revealed clear SAR trends regarding cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov The presence of an electron-withdrawing group, particularly at the meta or para position, was found to be favorable for activity. nih.gov Conversely, the introduction of electron-donating groups at these positions led to a decrease or complete loss of cytotoxic activity. nih.gov

Table 1: Effect of Mono-Substitution on the "Head" Moiety on Cytotoxic Activity

This interactive table summarizes the structure-activity relationship of mono-substituted analogs against the MDA-MB-231 cell line. Data sourced from a study on novel urea compounds. nih.gov

| Compound ID | Substitution (Position) | IC₅₀ (µM) |

|---|---|---|

| 4a (Hit) | 4-Br | 2.5 ± 0.2 |

| 4c | 4-OCH₃ | > 50 |

| 4e | 4-CH₃ | > 50 |

| 4g | 3-CF₃ | 1.8 ± 0.1 |

| 4h | 4-CF₃ | 2.0 ± 0.3 |

| 4i | 3-NO₂ | 1.9 ± 0.2 |

Further exploration with di-substituted analogs confirmed these findings. Combining favorable substitutions, such as a 3-trifluoromethyl group and a 4-chloro group, resulted in an analog (4l) with enhanced potency compared to the original hit compound. nih.gov

Table 2: Effect of Di-Substitution on the "Head" Moiety on Cytotoxic Activity

This interactive table shows the impact of di-substitution on the cytotoxic activity of analogs against the MDA-MB-231 cell line. Data sourced from a study on novel urea compounds. nih.gov

| Compound ID | Substitutions | IC₅₀ (µM) |

|---|---|---|

| 4a (Hit) | 4-Br | 2.5 ± 0.2 |

| 4g | 3-CF₃ | 1.8 ± 0.1 |

Identification of Key Pharmacophoric Features and Molecular Determinants of Interaction

The collective SAR data enables the identification of the key pharmacophoric features of this compound and its derivatives. A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

For this class of compounds, the central diaryl-urea scaffold is a critical pharmacophoric element. frontiersin.org The two N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This arrangement is a hallmark of many Type II kinase inhibitors, where the urea moiety forms crucial hydrogen bonds within the ATP-binding site of enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govfrontiersin.org

Advanced Applications and Future Research Directions for 1 2 Bromophenyl 3 4 Fluorophenyl Urea

Utilization as a Chemical Probe or Tool in Mechanistic Biological Research

The development of selective and potent small molecules is crucial for dissecting complex biological pathways. 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea and its analogs have the potential to serve as valuable chemical probes to investigate the function and regulation of specific protein targets. The urea (B33335) moiety is adept at forming hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the urea oxygen as an acceptor mdpi.com. This bonding capability is a key feature in the design of enzyme inhibitors.

Derivatives of bromophenyl urea have been developed as potent, irreversible inhibitors of myeloperoxidase (MPO), a leukocyte-derived enzyme implicated in oxidative stress and inflammatory diseases like cardiovascular disease nih.gov. For instance, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea has been utilized as a tool compound to assess the role of MPO in preclinical models of chronic inflammation nih.gov. This highlights the potential of structurally related compounds, such as this compound, to be developed into chemical probes for studying the mechanistic roles of various enzymes in disease pathogenesis. By systematically modifying the substitution patterns on the phenyl rings, researchers can fine-tune the selectivity and potency of these compounds for specific targets, thereby creating a toolkit of chemical probes to interrogate biological systems.

Potential in Materials Science and Supramolecular Chemistry

The inherent ability of the urea functional group to form strong and directional hydrogen bonds makes this compound an attractive building block for applications in materials science and supramolecular chemistry.

The crystal structures of numerous urea derivatives reveal that intermolecular hydrogen bonding is a primary factor governing their molecular assembly into well-defined crystalline lattices researchgate.net. The N-H---O hydrogen bonds between urea groups can lead to the formation of one-dimensional tapes or two-dimensional sheets, which then stack to form three-dimensional supramolecular architectures. The substituents on the aryl rings, in this case, a bromo and a fluoro group, can further influence the crystal packing through weaker interactions such as halogen bonding and π–π stacking.

By understanding and controlling these non-covalent interactions, it is possible to design and engineer crystals with specific properties. The study of the crystal structure of compounds like this compound provides valuable insights into the principles of molecular recognition and self-assembly, which are fundamental to the field of crystal engineering.

| Interaction Type | Key Moieties Involved | Potential Outcome in Crystal Packing |

| Hydrogen Bonding | N-H and C=O of the urea group | Formation of 1D chains or 2D sheets |

| Halogen Bonding | Bromine and Fluorine atoms | Directional interactions influencing packing |

| π–π Stacking | Phenyl rings | Stabilization of the crystal lattice |

Recent advancements have demonstrated the potential to render the typically stable covalent urea bond dynamic. Through the mediation of zinc salts, the urea bond can undergo reversible dissociation and formation rsc.org. This dynamic covalent character opens up the possibility of creating self-healing and reprocessable polyurea materials rsc.org.

Incorporating this compound as a monomer or cross-linker into a polymer network could lead to the development of novel functional materials. The presence of the halogen atoms could also be exploited to introduce additional functionalities, such as flame retardancy or altered electronic properties. The ability to tune the properties of these materials by varying the substituents on the aryl urea core makes this a promising area for future research in materials science.

Role in Organocatalysis and Organic Transformations (Non-Biological Applications)

While the biological applications of diaryl ureas are well-documented, their potential in non-biological organocatalysis is an emerging field of interest. The hydrogen-bonding capabilities of the urea moiety can be harnessed to activate substrates and catalyze a variety of organic transformations. Although specific applications of this compound in organocatalysis have not been extensively reported, the broader class of urea and thiourea (B124793) derivatives has shown significant promise.

These compounds can act as hydrogen-bond donors to activate electrophiles, functioning as Brønsted acids. This mode of activation is particularly useful in reactions such as Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions. The development of chiral urea-based catalysts has also enabled the synthesis of enantiomerically enriched products. The specific electronic and steric properties conferred by the 2-bromo and 4-fluoro substituents on this compound could be leveraged to develop novel catalysts with unique reactivity and selectivity profiles.

Integration with High-Throughput Screening Technologies for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large chemical libraries to identify novel bioactive compounds. Diaryl urea derivatives are frequently included in these libraries due to their favorable drug-like properties and their proven track record as effective pharmacophores.

Unbiased HTS campaigns, often using measurements of biofilm biomass as a readout, have been employed to identify compounds that inhibit biofilm formation from synthetic chemical libraries mdpi.com. The structural motif of this compound makes it a candidate for inclusion in such screening libraries. The identification of this compound or its analogs as hits in HTS campaigns can lead to the discovery of novel biological targets and the development of new therapeutic agents for a wide range of diseases, from bacterial infections to cancer. The amenability of the diaryl urea scaffold to parallel synthesis allows for the rapid generation of focused libraries around an initial HTS hit, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves coupling 2-bromoaniline with 4-fluorophenyl isocyanate under anhydrous conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Catalysts : Triethylamine or DMAP improves coupling efficiency by deprotonating intermediates .

- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions, followed by gradual warming to room temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR (DMSO-d6) shows distinct urea NH protons at δ 8.5–9.0 ppm and aromatic protons in the δ 7.0–7.8 ppm range. ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .

- FT-IR : Urea C=O stretch at ~1640 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 349.1 (calculated: 349.03) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. The bromophenyl group may occupy hydrophobic pockets, while the urea moiety forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Validation : Compare predicted IC50 values with experimental kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar urea derivatives?

- Approach :

- Meta-Analysis : Tabulate IC50 values from multiple studies (e.g., antiproliferative activity against A549 cells ranges from 1.1–5.0 μM). Identify variables like assay conditions (serum concentration, incubation time) .

- Experimental Replication : Standardize protocols (e.g., 72-hour incubation, 10% FBS) to isolate structural effects from methodological noise .

- Case Study : A 2025 study found that fluorophenyl positioning alters steric hindrance, explaining 10-fold activity differences between ortho- and para-substituted analogs .

Q. How can X-ray crystallography resolve structural ambiguities in urea derivatives?

- Crystallization : Co-crystallize the compound with a kinase domain (e.g., PKA) using hanging-drop vapor diffusion (20% PEG 3350, pH 7.4). SHELX programs refine structures to 1.8 Å resolution .

- ORTEP Analysis : Use ORTEP-3 to visualize thermal ellipsoids and confirm planarity of the urea core (torsion angles <5° indicate rigidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.